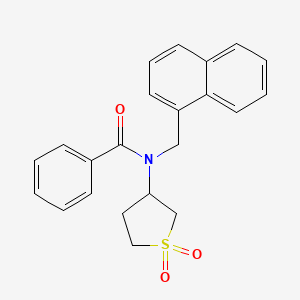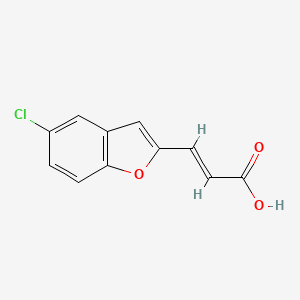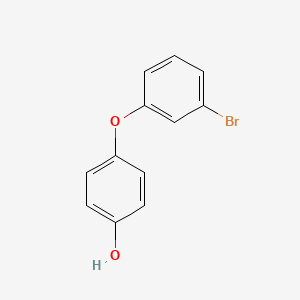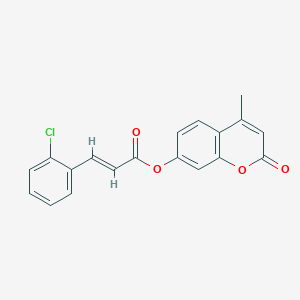
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide: is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a benzamide group, a naphthalene moiety, and a tetrahydrothiophene ring with a dioxido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzamide Core: Starting with benzoyl chloride and an appropriate amine to form the benzamide.
Introduction of the Naphthalene Moiety: Using a Friedel-Crafts alkylation or similar reaction to attach the naphthalene group.
Formation of the Tetrahydrothiophene Ring: Cyclization reactions involving sulfur-containing reagents.
Oxidation: Introducing the dioxido group through controlled oxidation reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalysis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the dioxido group.
Reduction: Reduction reactions could target the dioxido group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzamide or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Probes: Use in studying biological pathways or as a labeling agent.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Specialty Chemicals: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The dioxido group and other functional groups could play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-ylmethyl)benzamide: Lacks the tetrahydrothiophene ring and dioxido group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the naphthalene moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(phenylmethyl)benzamide: Similar structure but with a phenyl group instead of naphthalene.
Uniqueness
The unique combination of the benzamide, naphthalene, and dioxido-tetrahydrothiophene groups may confer specific properties such as enhanced binding affinity, stability, or reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H21NO3S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21NO3S/c24-22(18-8-2-1-3-9-18)23(20-13-14-27(25,26)16-20)15-19-11-6-10-17-7-4-5-12-21(17)19/h1-12,20H,13-16H2 |
InChI Key |
PROIAWIRNZTCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)

![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)

![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)
![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)






